2-(Chloromethyl)pyrazine hydrochloride CAS number 210037-98-2
2-(Chloromethyl)pyrazine hydrochloride CAS number 210037-98-2
An In-Depth Technical Guide to 2-(Chloromethyl)pyrazine Hydrochloride: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive technical overview of 2-(Chloromethyl)pyrazine hydrochloride (CAS No. 210037-98-2), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
Core Compound Identity and Physicochemical Properties
2-(Chloromethyl)pyrazine hydrochloride is a reactive organic compound valued for its pyrazine core and electrophilic chloromethyl group. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 210037-98-2 | [1][2][3][4] |
| Molecular Formula | C₅H₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 165.02 g/mol | [1][2][4] |
| IUPAC Name | 2-(chloromethyl)pyrazine hydrochloride | [5] |
| Synonyms | 2-(Chloromethyl)pyrazine HCl, Pyrazine, 2-(chloromethyl)-, hydrochloride (1:1) | [1][3] |
| InChI Key | AUUSNRMWSTXSAV-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The compound typically presents as a solid, ranging in color from brown to dark brown.[3] It is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates careful storage to maintain its integrity.[6][7][8] Proper storage involves keeping it in a tightly sealed container in a dry, cool, and well-ventilated place, often under an inert atmosphere of nitrogen or argon at temperatures between 2-8°C.[3]
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Appearance | Brown to dark brown solid | [3] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
| Solubility | Soluble in water | [7] |
Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)pyrazine hydrochloride stems from the reactivity of its two key structural features: the pyrazine ring and the chloromethyl group. The pyrazine ring is an electron-deficient aromatic system, influencing the reactivity of its substituents. The chloromethyl group (–CH₂Cl) is a potent electrophile, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of the pyrazinylmethyl moiety onto a wide range of nucleophiles, a critical step in the construction of more complex molecules.
Representative Synthesis Pathway
While specific, detailed synthesis protocols for 2-(Chloromethyl)pyrazine hydrochloride are not extensively published in public literature, a general and representative pathway can be inferred from the synthesis of analogous heterocyclic compounds like 2-(chloromethyl)pyridine hydrochloride.[9] The process typically involves the conversion of a precursor, such as 2-methylpyrazine, through a series of controlled chemical transformations. A plausible multi-step synthesis is outlined below.
Step 1: N-Oxidation: The synthesis often begins with the oxidation of the nitrogen atom on the pyrazine ring. This step activates the adjacent methyl group for subsequent reactions. Step 2: Acetoxylation: The activated methyl group can then undergo rearrangement and reaction with a reagent like acetic anhydride to form an acetate intermediate. Step 3: Hydrolysis: The acetate group is hydrolyzed to a hydroxymethyl group (–CH₂OH). Step 4: Chlorination: The final step involves the chlorination of the hydroxymethyl group, typically using a reagent like thionyl chloride (SOCl₂), which converts the alcohol into the desired chloromethyl group and forms the hydrochloride salt.[9]
Applications in Research and Development
The primary value of 2-(Chloromethyl)pyrazine hydrochloride lies in its role as a versatile intermediate for constructing complex molecules.[2] Its reactive nature facilitates easy alkylation and coupling reactions, making it indispensable in pharmaceutical and agrochemical research.[2]
Pharmaceutical Synthesis
The pyrazine moiety is a recognized pharmacophore present in numerous FDA-approved drugs and biologically active compounds, including treatments for tuberculosis and various infections.[10][11] 2-(Chloromethyl)pyrazine hydrochloride serves as a key building block for introducing this valuable scaffold into new drug candidates. It is commonly employed in the synthesis of novel antiviral, antibacterial, and antifungal agents. The ability to readily couple the pyrazine core to other molecular fragments allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity.
Agrochemical Development
In addition to its pharmaceutical applications, this compound is utilized in the synthesis of innovative pesticides and herbicides.[2] The inclusion of the pyrazine ring can enhance the bioavailability and metabolic stability of the final agrochemical products, leading to more effective and environmentally stable solutions.[2]
Safety, Handling, and Analytical Characterization
Hazard Identification and Safety Protocols
2-(Chloromethyl)pyrazine hydrochloride is classified as a hazardous substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Hazard Summary:
| GHS Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Safe Handling Protocol: Adherence to a strict safety protocol is essential to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and ANSI-approved safety goggles or a face shield.[1][3]
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[3] Prevent any contact with skin and eyes.[1]
-
Prevent Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1]
-
Contingency Planning: In case of skin contact, wash immediately with plenty of soap and water.[3] If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Seek medical attention if irritation persists.[3]
-
Storage: Store the container tightly closed in a designated, locked-up area that is cool, dry, and well-ventilated.[3] Store away from incompatible materials such as strong oxidizing agents.[7][8]
Analytical Methods
The characterization and quality control of 2-(Chloromethyl)pyrazine hydrochloride and its subsequent reaction products are typically performed using standard analytical techniques in organic chemistry. While specific methods for this exact compound are not detailed, methods for analogous structures are well-established.
-
High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of the compound and monitoring reaction progress. Reverse-phase HPLC with a C18 column is commonly used for separating polar heterocyclic compounds from impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC/MS/MS): This highly sensitive method is ideal for identifying the compound and detecting trace-level impurities, which is particularly important in pharmaceutical applications where genotoxic impurities must be controlled.[13]
-
Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile byproducts.[14]
Conclusion
2-(Chloromethyl)pyrazine hydrochloride (CAS 210037-98-2) is a high-value chemical intermediate with significant utility in drug discovery and agrochemical research. Its defining feature—a reactive chloromethyl group attached to an electron-deficient pyrazine ring—provides a reliable handle for synthetic chemists to construct complex, biologically active molecules.[2][15] While its hazardous nature demands rigorous safety protocols, its versatility as a building block ensures its continued importance in the development of new pharmaceuticals and advanced materials. This guide has provided the essential technical knowledge required for its effective and safe utilization in a research and development setting.
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